molecular formula C11H15ClO B13337471 2-(Chloromethyl)-1-methoxy-4-propylbenzene

2-(Chloromethyl)-1-methoxy-4-propylbenzene

Cat. No.: B13337471
M. Wt: 198.69 g/mol
InChI Key: YEZPHNFPEGCUJM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group at the second position, a methoxy group at the first position, and a propyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-4-propylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxy-4-propylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-4-propylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products include 2-(hydroxymethyl)-1-methoxy-4-propylbenzene, 2-(aminomethyl)-1-methoxy-4-propylbenzene, etc.

    Oxidation: Products include 2-(formyl)-1-methoxy-4-propylbenzene and 2-(carboxy)-1-methoxy-4-propylbenzene.

    Reduction: Products include 1-methoxy-4-propylbenzene and other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-4-propylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.

    Material Science: It can be utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound may be used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-propylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methoxybenzene: Lacks the propyl group, which may affect its reactivity and applications.

    2-(Chloromethyl)-4-propylbenzene:

    1-Methoxy-4-propylbenzene: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

Uniqueness

2-(Chloromethyl)-1-methoxy-4-propylbenzene is unique due to the presence of all three substituents (chloromethyl, methoxy, and propyl) on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(chloromethyl)-1-methoxy-4-propylbenzene

InChI

InChI=1S/C11H15ClO/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-7H,3-4,8H2,1-2H3

InChI Key

YEZPHNFPEGCUJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)CCl

Origin of Product

United States

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